![molecular formula C16H24ClNO3 B1318376 Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158640-91-5](/img/structure/B1318376.png)
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a methoxybenzyl group and an acetate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the piperidine ring.
Esterification: The acetate ester is formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methoxybenzyl group allow it to bind to receptors or enzymes, modulating their activity. The acetate ester may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
- Methyl [1-(4-hydroxybenzyl)piperidin-4-yl]acetate hydrochloride
- Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
- Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride
Comparison: Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs with different substituents (e.g., hydroxy, chloro, fluoro), the methoxy group may enhance its solubility and alter its pharmacokinetic profile, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2;/h3-6,13H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNNWATVZSXVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
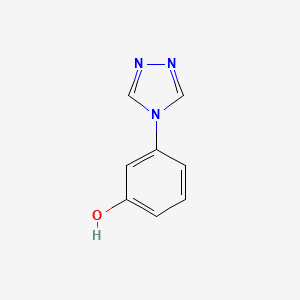
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
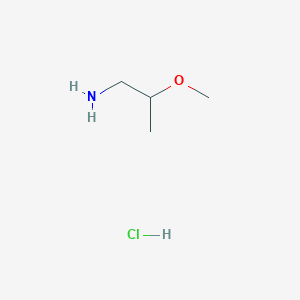
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
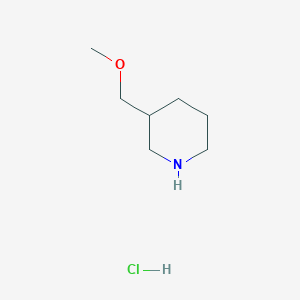
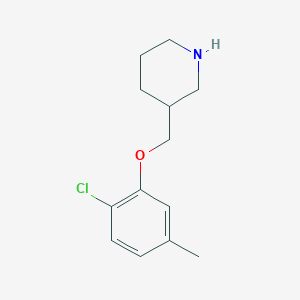

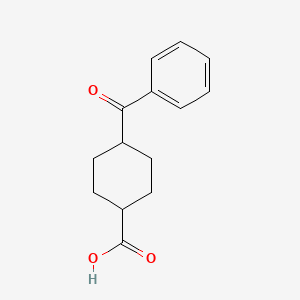
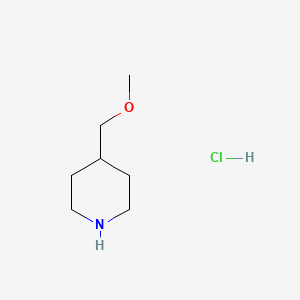
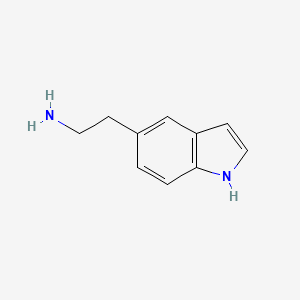
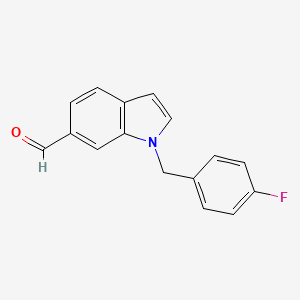
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)
